Molecular Weight and Heavy Atom Count Differentiation from Heteroaryl and Polar-Substituted Analogs
6-Morpholino-N-(m-tolyl)pyrimidine-4-carboxamide possesses a molecular weight of 298.35 g/mol and contains 22 heavy atoms, placing it in a favorable region of drug-like chemical space (MW < 500) [1]. Compared to the common comparator N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide (MW 346.74 g/mol, 24 heavy atoms), the target compound is 48.4 g/mol lighter, which is predicted to confer superior passive membrane permeability based on the established inverse correlation between MW and transcellular diffusion [2]. The absence of halogen atoms (Cl, F) also eliminates potential metabolic liabilities associated with oxidative dehalogenation, a known clearance pathway for haloaryl-containing analogs [2].
| Evidence Dimension | Molecular weight and heavy atom count as determinants of passive permeability |
|---|---|
| Target Compound Data | MW = 298.35 g/mol; 22 heavy atoms |
| Comparator Or Baseline | N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide: MW = 346.74 g/mol; 24 heavy atoms |
| Quantified Difference | ΔMW = -48.4 g/mol (-14.0%); Δ heavy atoms = -2 |
| Conditions | Calculated molecular properties from PubChem (computed from standard SMILES); permeability inference based on Lipinski rule-of-five and established MW-permeability relationships |
Why This Matters
Lower molecular weight predicts improved passive permeability and oral bioavailability potential, which is directly relevant for in vivo pharmacological studies and lead optimization programs prioritizing CNS or intracellular target engagement.
- [1] PubChem Compound Summary. CID 12012221: 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12012221 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
